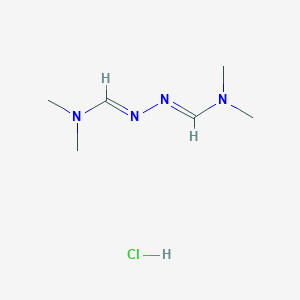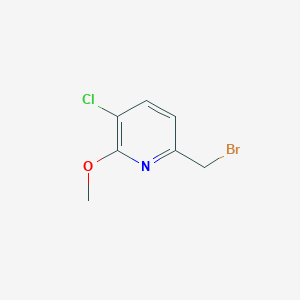![molecular formula C7H8N4 B13672357 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an amine group at the 5-position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyridines efficiently . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, the use of automated systems can help in scaling up the production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: In the materials science field, it is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its ability to interact with receptors can modulate various signaling pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in various chemical syntheses.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,8H2,1H3 |
Clave InChI |
QNASDLCFQYBNTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)




![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)


![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
